Home > Products > Screening Compounds P56853 > 8-(4-BUTANOYLPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
8-(4-BUTANOYLPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE -

8-(4-BUTANOYLPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Catalog Number: EVT-3886068
CAS Number:
Molecular Formula: C22H28N4O4
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Theophylline (3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione)

  • Compound Description: Theophylline is a bronchodilator used to treat respiratory diseases like asthma and COPD. It functions as a phosphodiesterase inhibitor and an adenosine receptor antagonist [, , , ].

(dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

  • Compound Description: This compound is a synthetic theophylline derivative investigated for its potential in treating exercise-induced asthma (EIA) [, ]. Studies indicate it exhibits bronchodilatory effects and may offer benefits over theophylline regarding side effects.

3. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)* Compound Description: This compound and its 8-alkylamino substituted derivatives were investigated for their cardiovascular activity, specifically their electrocardiographic, antiarrhythmic, and hypotensive effects, as well as their affinities for α1- and α2-adrenoreceptors []. * Relevance: This compound demonstrates how researchers explore modifications at the 7-position of the theophylline structure, similar to 8-(4-butyrylphenoxy)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione. The presence of a substituted propyl chain at this position, often incorporating piperazine or other heterocycles, is a common strategy for modulating pharmacological activity in theophylline derivatives.

4. 7-[3-(Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline* Compound Description: This compound is a theophylline derivative with specific substitutions at the 7 and 8 positions. The research focuses on the structural analysis of the molecule, particularly the conformation of the 7-aminohydroxyalkyl substituent and its influence on hydrogen bonding patterns within the molecule [].* Relevance: The structural analysis of this theophylline derivative provides insights into the influence of substituents at the 7 and 8 positions, similar to 8-(4-butyrylphenoxy)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, on the overall conformation and potential interactions of the molecule. Understanding these structural aspects can be crucial for explaining differences in pharmacological activity and binding affinities among related compounds.

5. 8-(2-morpholin-4-yl-ethylamino) - 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione* Compound Description: This compound, an 8-alkylamino substituted derivative of compound 2, exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia [].* Relevance: Similar to the target compound, this derivative features modifications at both the 7 and 8 positions of the theophylline core. The incorporation of morpholine and piperazine rings suggests an exploration of heterocyclic substitutions for enhancing specific pharmacological properties, in this case, antiarrhythmic activity.

6. 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline* Compound Description: This compound, another theophylline derivative with substitutions at the 7 and 8 positions, was analyzed for its structural features, revealing details about its conformation and hydrogen bonding patterns []. * Relevance: The compound highlights the significance of the 7 and 8 positions in the theophylline structure for introducing modifications, as seen in 8-(4-butyrylphenoxy)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione. The presence of benzylamino and piperazinylpropyl groups at these positions emphasizes the strategy of incorporating aromatic and heterocyclic moieties to potentially modulate the compound's interactions with biological targets and enhance desired pharmacological effects.

7. 3,7-dihydro-7-[2-hydroxy-3-[4-[3-phenylthio) propyl]-1-piperazinyl]propyl-1,3-dimethyl-1H-purine-2,6-dione dihydrochloride (tazifylline, RS-49014) * Compound Description: Tazifylline is a selective and long-acting histamine H1-receptor antagonist with potent antiallergic properties [, , ]. Studies show it effectively inhibits histamine-induced responses and has a favorable safety profile. * Relevance: This compound demonstrates the use of a substituted propyl chain at the 7 position of the theophylline ring, a strategy also employed in 8-(4-butyrylphenoxy)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione. The presence of the piperazine ring within this chain is notable, as heterocyclic moieties are common features in many H1-antagonists.

8. R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino) -3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)* Compound Description: MKS-492 acts as a type III cyclic nucleotide phosphodiesterase inhibitor, exhibiting potent anti-inflammatory and bronchodilatory effects in various animal models of asthma [].* Relevance: This compound shares structural similarities with 8-(4-butyrylphenoxy)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, particularly the substituted alkyl chains at both the 7 and 8 positions of the theophylline core. The presence of the dimethoxyphenyl group in MKS-492 highlights the exploration of aromatic substitutions for enhancing specific pharmacological properties, in this case, inhibition of phosphodiesterase activity, which is closely linked to the mechanism of action of theophylline in treating respiratory conditions.

9. 7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]- 3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)* Compound Description: WY-49051 is a potent H1-antagonist with a long duration of action and a favorable central nervous system profile. It was developed as part of a series exploring xanthinyl-substituted piperazinyl and piperidinyl derivatives for antihistamine activity [].* Relevance: Though WY-49051 incorporates a piperidine ring instead of the piperazine found in 8-(4-butyrylphenoxy)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, both compounds exemplify the use of substituted propyl chains at the 7-position of the theophylline core to develop H1-antagonists. This suggests a common structural motif for targeting this specific pharmacological activity.

10. 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione* Compound Description: This compound serves as a key intermediate in synthesizing a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives that exhibited significant pulmonary vasodilator activity []. * Relevance: This compound highlights a different approach to modifying the theophylline structure compared to 8-(4-butyrylphenoxy)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione. Instead of a substituted alkyl chain at the 7-position, this compound features a piperazine-substituted acetyl group, demonstrating the diversity of modifications possible at this position for exploring different pharmacological activities, in this case, vasodilation.

Properties

Product Name

8-(4-BUTANOYLPHENOXY)-1,3-DIMETHYL-7-(3-METHYLBUTYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

IUPAC Name

8-(4-butanoylphenoxy)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C22H28N4O4/c1-6-7-17(27)15-8-10-16(11-9-15)30-21-23-19-18(26(21)13-12-14(2)3)20(28)25(5)22(29)24(19)4/h8-11,14H,6-7,12-13H2,1-5H3

InChI Key

PPZYKOGCWCSYNB-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=C(C=C1)OC2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.